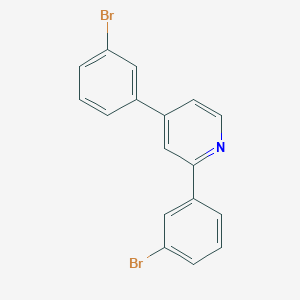
2,4-Bis(3-bromophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(3-bromophenyl)pyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine atoms in the compound enhances its reactivity and potential for further functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-bromophenyl)pyridine typically involves the reaction of 3-bromobenzaldehyde with 2,4-dibromopyridine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2,4-Bis(3-bromophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, potassium carbonate, and DMSO.
Stille Coupling: Tin reagents, palladium catalysts, and organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce pyridine N-oxides.
科学研究应用
2,4-Bis(3-bromophenyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is studied for its antimicrobial and anticancer activities, providing insights into its potential as a drug candidate.
作用机制
The mechanism of action of 2,4-Bis(3-bromophenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine ring can interact with nucleophilic sites in biological molecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
2,4-Bis(4-bromophenyl)pyridine: Similar structure with bromine atoms at different positions.
2,4-Bis(3-chlorophenyl)pyridine: Chlorine atoms instead of bromine, affecting reactivity and properties.
2,4-Bis(3-fluorophenyl)pyridine: Fluorine atoms instead of bromine, leading to different electronic effects.
Uniqueness
2,4-Bis(3-bromophenyl)pyridine is unique due to the presence of bromine atoms at the 3-position of the phenyl rings, which enhances its reactivity and potential for further functionalization. The compound’s ability to participate in various coupling reactions makes it a valuable intermediate in organic synthesis and materials science .
属性
分子式 |
C17H11Br2N |
|---|---|
分子量 |
389.1 g/mol |
IUPAC 名称 |
2,4-bis(3-bromophenyl)pyridine |
InChI |
InChI=1S/C17H11Br2N/c18-15-5-1-3-12(9-15)13-7-8-20-17(11-13)14-4-2-6-16(19)10-14/h1-11H |
InChI 键 |
QNVRVIUFLYCYKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=C2)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)






![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

